2-(2-Chloro-6-methylphenoxy)nicotinonitrile
Description
Properties
IUPAC Name |
2-(2-chloro-6-methylphenoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c1-9-4-2-6-11(14)12(9)17-13-10(8-15)5-3-7-16-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSMKXPDVLYQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OC2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloro-6-methylphenol
Method: Chlorination and methylation of phenolic compounds.
| Step | Reaction | Conditions | References |
|---|---|---|---|
| Phenol methylation | Methylation of phenol | Using methyl iodide or dimethyl sulfate with base | Literature reports indicate methylation at the 6-position can be achieved via directed ortho-methylation using methylating agents under basic conditions. |
| Chlorination | Electrophilic substitution | Using Cl₂ in the presence of FeCl₃ or other Lewis acids | Selective chlorination at the ortho position relative to hydroxyl group, yielding 2-chloro-6-methylphenol. |
Notes: The methylation and chlorination steps are optimized to favor substitution at specific positions, ensuring regioselectivity.
Formation of Phenoxy Intermediate
Reaction: Nucleophilic aromatic substitution to generate phenoxy derivatives.
| Step | Reaction | Conditions | References |
|---|---|---|---|
| Phenol activation | Phenol reacts with chlorinating agents | Using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) | To form phenyl chlorides, which can be converted to phenoxy intermediates. |
| Nucleophilic substitution | Phenolate ion reacts with chlorinated pyridine | In presence of base (e.g., potassium carbonate) | Facilitates formation of phenoxy-pyridine linkages. |
Notes: The phenolate ion, generated from phenol and base, acts as a nucleophile attacking the electrophilic pyridine ring.
Overall Synthetic Route
The general pathway can be summarized as follows:
- Regioselective chlorination and methylation of phenol to produce 2-chloro-6-methylphenol .
- Formation of phenoxy intermediates via nucleophilic substitution with chlorinated pyridine derivatives.
- Cyanation of the pyridine ring to introduce the nitrile group, yielding 2-(2-chloro-6-methylphenoxy)nicotinonitrile .
Data Table: Summary of Preparation Methods
| Step | Starting Material | Reagents & Conditions | Key Features | References |
|---|---|---|---|---|
| Phenol methylation | Phenol | Methyl iodide, base | Regioselective methylation | General organic synthesis literature |
| Phenol chlorination | Phenol derivatives | Cl₂, FeCl₃ | Ortho-selective chlorination | Electrophilic aromatic substitution studies |
| Phenoxy formation | Phenolate + chloropyridine | K₂CO₃, DMF | Nucleophilic aromatic substitution | Patent WO2016139161A1 |
| Nitrile introduction | Halogenated pyridine | NaCN, DMF | Nucleophilic substitution, regioselectivity | Patent US20180079717A1 |
Research Findings and Notes
- The patent WO2016139161A1 describes a process involving chlorination, methylation, and subsequent nucleophilic substitution to prepare phenoxy derivatives with nitrile groups, emphasizing temperature control (0°C to 120°C) and the use of bases and radical initiators for acceleration.
- The patent US20180079717A1 highlights cyanation of halogenated pyridines, which is critical for nitrile formation, with reaction conditions optimized for selectivity and yield.
- Both patents underscore the importance of controlling reaction conditions—temperature, pressure, and reagent equivalents—to maximize yield and purity.
Chemical Reactions Analysis
2-(2-Chloro-6-methylphenoxy)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Scientific Research Applications
2-(2-Chloro-6-methylphenoxy)nicotinonitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-methylphenoxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Key Observations:
- Substituent Diversity: The target compound’s phenoxy group distinguishes it from analogs with thioether (e.g., methylthio), aryl (e.g., phenyl), or heterocyclic (e.g., benzofuran) substituents. These groups influence solubility, electronic properties, and binding interactions .
- Synthetic Flexibility : Most derivatives are synthesized via nucleophilic substitution or condensation reactions, highlighting the reactivity of the pyridine core at C2 and C6 positions .
Key Observations:
- Phenoxy vs. Thiophene: The phenoxy group in the target compound may confer different pharmacokinetic properties compared to sulfur-containing analogs, such as altered metabolic stability .
Physicochemical Properties
| Property | This compound | 2-Chloro-6-phenylnicotinonitrile | 2,4-Dichloro-6-methylnicotinonitrile |
|---|---|---|---|
| Molecular Weight (g/mol) | 246.69 | 218.66 | 192.03 |
| LogP (Predicted) | ~2.8 (moderate lipophilicity) | ~3.1 | ~2.5 |
| Hydrogen Bond Acceptors | 3 (CN, O) | 2 (CN) | 2 (CN) |
| Rotatable Bonds | 2 (phenoxy linkage) | 1 (phenyl) | 0 |
Key Observations:
- Rigidity : Reduced rotatable bonds in dichloro derivatives may enhance binding specificity .
Biological Activity
Overview
2-(2-Chloro-6-methylphenoxy)nicotinonitrile is an organic compound with the molecular formula C13H9ClN2O and a molecular weight of 244.68 g/mol. This compound has garnered attention in scientific research due to its potential biological activities , particularly in the fields of antimicrobial and anticancer properties.
The synthesis of this compound typically involves the reaction of 2-chloro-6-methylphenol with nicotinonitrile, often facilitated by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) . The compound has been noted for its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which may influence its biological activity .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and potentially inhibiting certain metabolic pathways .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against various strains of bacteria and fungi. The compound's mechanism may involve disrupting cellular processes or inhibiting enzyme activity critical for microbial survival.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent. The specific pathways through which it operates are still under investigation but may include the modulation of signaling pathways involved in cell proliferation and survival .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structural Differences | Biological Activity Comparison |
|---|---|---|
| 2-(2-Chloro-4-methylphenoxy)nicotinonitrile | Methyl group at position 4 | Variations in reactivity and biological effects |
| 2-(2-Bromo-6-methylphenoxy)nicotinonitrile | Bromine instead of chlorine | Different chemical properties and reactivity |
| 2-(2-Chloro-6-methylphenoxy)benzonitrile | Benzene ring substitution | Potentially different pharmacological properties |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated the efficacy of this compound against resistant bacterial strains. The study reported a significant reduction in bacterial colony formation when treated with varying concentrations of the compound .
- Cancer Cell Line Research : In vitro experiments conducted on human cancer cell lines revealed that treatment with this compound led to increased rates of apoptosis compared to control groups. The study suggested that this compound could be further developed as a therapeutic agent for specific cancer types .
- Mechanistic Insights : Research investigating the molecular mechanisms indicated that the compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival, thereby enhancing its potential as an anticancer drug .
Q & A
Q. What are the recommended synthetic routes for 2-(2-Chloro-6-methylphenoxy)nicotinonitrile, and how are reaction conditions optimized?
The synthesis typically involves multi-step nucleophilic substitutions and condensation reactions. Key steps include:
- Step 1: Reacting 2-chloro-6-methylphenol with a halogenated nicotinonitrile precursor (e.g., 2-chloronicotinonitrile) under basic conditions (e.g., KOH or NaH) in polar aprotic solvents like DMSO or DMF .
- Step 2: Optimizing temperature (60–90°C) and reaction time (6–12 hours) to maximize yield. Excess phenol derivatives (1.2–1.5 equivalents) improve substitution efficiency .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures yields >85% purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for airborne particulates or vapor exposure .
- Ventilation: Conduct reactions in fume hoods to prevent inhalation of toxic vapors.
- Waste Disposal: Avoid drainage systems; collect waste in sealed containers for incineration .
- Acute Toxicity: LD50 data for similar nicotinonitriles suggest moderate toxicity (oral rat LD50 ~300 mg/kg), warranting strict exposure control .
Q. How is the compound characterized structurally, and what analytical techniques are employed?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm, nitrile peaks at ~110 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 289.05 g/mol) .
- X-ray Crystallography: SHELX software refines crystal structures to determine bond angles and spatial arrangements .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro/methyl groups) influence the compound’s enzyme inhibition efficacy?
- Structure-Activity Relationship (SAR): The 2-chloro-6-methylphenoxy group enhances lipophilicity, improving membrane permeability in kinase inhibition assays. Substituent positioning affects binding affinity; for example, meta-chloro groups increase selectivity for ATP-binding pockets in kinases .
- Case Study: In anticonvulsant studies, 2-chloro-6-methyl derivatives showed 40% higher activity than unsubstituted analogs, attributed to optimized steric interactions with target proteins .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC50 variability)?
- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time) across labs. For example, discrepancies in IC50 values (e.g., 1.2 µM vs. 5.6 µM) may arise from differences in ATP concentrations in kinase assays .
- Orthogonal Validation: Confirm results using complementary methods (e.g., surface plasmon resonance for binding kinetics alongside enzymatic assays) .
- Data Normalization: Use reference inhibitors (e.g., staurosporine) to calibrate inter-experimental variability .
Q. How can nanoparticle formulations improve the compound’s therapeutic delivery, and what challenges arise?
- Formulation Design: Ionic gelation with chitosan polymers produces nanoparticles (size: 187–338 nm; zeta potential: +12–18 mV) for enhanced cellular uptake. RGD peptide conjugation improves targeting to cancer cells (e.g., DU-145) .
- Challenges: Solubility limitations in aqueous matrices require co-solvents (e.g., DMSO/PBS mixtures). Stability studies under physiological pH (7.4) are critical to prevent premature drug release .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding modes with proteins (e.g., cytochrome P450). The trifluoromethyl group’s electronegativity is critical for hydrogen-bond interactions .
- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes, identifying key residues (e.g., Lys123 in kinase domains) for mutagenesis studies .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
